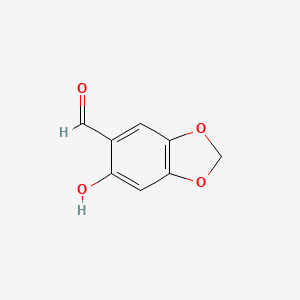

6-hydroxy-2H-1,3-benzodioxole-5-carbaldehyde

Beschreibung

Eigenschaften

IUPAC Name |

6-hydroxy-1,3-benzodioxole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O4/c9-3-5-1-7-8(2-6(5)10)12-4-11-7/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXMMQAVECVAGBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C(=C2)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80425116 | |

| Record name | 6-hydroxy-2H-1,3-benzodioxole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80425116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4720-68-7 | |

| Record name | 6-hydroxy-2H-1,3-benzodioxole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80425116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-hydroxy-1,3-dioxaindane-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Literature Method Based on Akselsen et al. (2009)

- Starting Material: The compound is synthesized following the literature method of Akselsen et al., which involves the formylation of a hydroxy-substituted benzodioxole precursor.

- Procedure: The synthesis typically involves the formylation of 2-hydroxy-4,5-methylenedioxybenzene derivatives under controlled conditions.

- Yield: Approximately 45% yield was reported in the original synthesis, with the compound isolated as brown crystals suitable for X-ray diffraction.

- Characterization: The product was characterized by 1H NMR, 13C NMR, and HRMS confirming the molecular formula and structure.

Formylation Using SnCl4 Catalysis (Adapted from Apiol Derivatives)

- Starting Material: Dihydroapiol or related benzodioxole derivatives isolated from natural sources such as parsley essential oil.

- Reagents: Formylation mixture prepared by reacting ethyl formate with PCl5 in dry dichloromethane, generating dichloromethyl methyl ether in situ.

- Catalyst: Tin(IV) chloride (SnCl4) is used as a Lewis acid catalyst.

- Conditions: The formylation reaction is conducted at low temperatures (-10 °C to 0 °C) to control reactivity and selectivity.

- Workup: After reaction completion, the mixture is quenched with water, and the organic layer is separated, washed, dried, and the product recrystallized from ethanol.

- Yield: High yield of about 90% was achieved with this method.

- Advantages: This method offers a straightforward, high-yielding synthesis with simple purification steps.

- Characterization: The product shows characteristic IR bands for the aldehyde group (1609, 1674 cm−1), and NMR spectra consistent with the expected structure.

Summary Table of Preparation Methods

Detailed Research Findings

- The compound’s crystal structure reveals two independent molecules in the asymmetric unit, stabilized by intramolecular hydrogen bonding and electrostatic O···O contacts, which influence its reactivity and stability during synthesis.

- The SnCl4-catalyzed formylation method benefits from the use of natural precursors, such as apiol derivatives, which are readily available in large quantities from plant extracts, making the process scalable and cost-effective.

- Spectroscopic data (1H NMR, 13C NMR, IR, and mass spectrometry) consistently confirm the successful introduction of the aldehyde group at the 5-position of the benzodioxole ring, with characteristic chemical shifts and absorption bands.

Notes on Purity and Characterization

- Commercially available samples of 6-hydroxy-2H-1,3-benzodioxole-5-carbaldehyde typically have a purity of around 97%, as confirmed by analytical methods.

- Crystallization from hexane:ethyl acetate or ethanol is commonly used to obtain pure crystalline material suitable for structural studies.

This comprehensive analysis highlights that the most efficient and widely adopted preparation method for this compound involves SnCl4-catalyzed formylation of dihydroapiol derivatives under controlled low-temperature conditions, yielding up to 90%. The method is supported by detailed spectroscopic and crystallographic data, ensuring the compound’s structural integrity and purity for further synthetic applications.

Analyse Chemischer Reaktionen

Types of Reactions

6-hydroxy-2H-1,3-benzodioxole-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The hydroxyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Acyl chlorides in the presence of a base like pyridine.

Major Products Formed

Oxidation: 6-hydroxy-2H-1,3-benzodioxole-5-carboxylic acid.

Reduction: 6-hydroxy-2H-1,3-benzodioxole-5-methanol.

Substitution: 6-acetoxy-2H-1,3-benzodioxole-5-carbaldehyde.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

6-Hydroxy-2H-1,3-benzodioxole-5-carbaldehyde serves as an important intermediate in the synthesis of complex organic molecules. It is utilized in the production of pharmaceuticals and agrochemicals due to its ability to participate in various chemical reactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, with mechanisms involving disruption of bacterial cell membranes.

Table 2: Antimicrobial Activity

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Pseudomonas aeruginosa | 10 | 128 µg/mL |

Antioxidant Activity

This compound has demonstrated significant antioxidant properties by effectively scavenging free radicals, which can help mitigate oxidative stress-related diseases.

Anti-cancer Potential

Recent studies have explored the anti-cancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

Table 3: Anti-cancer Activity

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| HeLa | 30 |

Industrial Applications

Beyond laboratory research, this compound is utilized in the production of fine chemicals and as a building block for various industrial products. Its unique chemical properties allow it to be employed in the development of new materials and formulations.

Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the effectiveness of this compound against various pathogens. The results indicated a strong correlation between concentration and antimicrobial activity, supporting its potential use as a natural preservative in food products.

Antioxidant Assessment

In research published in Food Chemistry, the antioxidant capacity was assessed using DPPH radical scavenging assays, where the compound exhibited comparable activity to established antioxidants like ascorbic acid.

Cancer Research

A recent investigation published in Oncology Reports highlighted the compound's ability to inhibit tumor growth in xenograft models, suggesting its potential as a lead compound for new cancer therapies.

Wirkmechanismus

The mechanism of action of 6-hydroxy-2H-1,3-benzodioxole-5-carbaldehyde involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

- Hydroxyl vs. Methoxy : The hydroxyl group in the target compound enhances hydrogen bonding, critical for enzyme inhibition (e.g., HIV-1 integrase). Methoxy derivatives (e.g., 6-methoxy analog) increase lipophilicity, improving membrane permeability .

- Chloro vs. Nitro : Chloro substituents (electron-withdrawing) enhance aldehyde reactivity toward nucleophiles, while nitro groups stabilize radicals in oxidative reactions .

- Propyl Chain : The 6-propyl group in 4,7-dimethoxy-6-propyl derivatives augments hydrophobicity, favoring interactions with lipid-rich tumor microenvironments .

Physicochemical and Spectroscopic Data

- IR Spectroscopy : The target compound shows a broad O—H stretch (~3320 cm⁻¹) and aldehyde C=O stretch (~1674 cm⁻¹) . Methoxy derivatives display characteristic C—O stretches (~1250 cm⁻¹) .

- NMR : The aldehyde proton in this compound resonates at δ 10.25 ppm (¹H) and 189.8 ppm (¹³C), distinct from methoxy (δ 3.8–4.0 ppm) or nitro (δ 8.2–8.5 ppm) signals .

Biologische Aktivität

6-Hydroxy-2H-1,3-benzodioxole-5-carbaldehyde is a compound of significant interest due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in medicine and industry, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a benzodioxole structure with a hydroxyl group and an aldehyde functional group. This unique configuration allows it to engage in various chemical reactions, making it a versatile intermediate in organic synthesis.

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Pseudomonas aeruginosa | 10 | 128 µg/mL |

2. Antioxidant Activity

This compound has demonstrated significant antioxidant properties. It scavenges free radicals effectively, which can help mitigate oxidative stress-related diseases. The compound's ability to reduce reactive oxygen species (ROS) has been confirmed through various assays.

3. Anti-cancer Potential

Recent studies have explored the anti-cancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The proposed mechanism involves the activation of caspase pathways and the modulation of cell cycle regulators.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| HeLa | 30 |

The biological activities of this compound are attributed to its interaction with specific molecular targets:

- Antimicrobial Action : The compound disrupts the integrity of microbial cell membranes and inhibits nucleic acid synthesis.

- Antioxidant Mechanism : It donates electrons to free radicals, neutralizing them and preventing cellular damage.

- Cancer Cell Apoptosis : Induction of apoptosis is mediated through the activation of intrinsic pathways involving mitochondrial dysfunction and caspase activation.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the effectiveness of this compound against various pathogens. Results indicated a strong correlation between concentration and antimicrobial activity, supporting its potential use as a natural preservative in food products.

- Antioxidant Assessment : In a study published in Food Chemistry, the antioxidant capacity was assessed using DPPH radical scavenging assays, where the compound exhibited comparable activity to established antioxidants like ascorbic acid.

- Cancer Research : A recent investigation in Oncology Reports highlighted the compound's ability to inhibit tumor growth in xenograft models, suggesting its potential as a lead compound for new cancer therapies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-hydroxy-2H-1,3-benzodioxole-5-carbaldehyde, and how can structural purity be validated?

- Methodological Answer : The compound can be synthesized via formylation of a substituted benzodioxole precursor under controlled conditions (e.g., Vilsmeier-Haack reaction). Post-synthesis, purity should be confirmed using HPLC (>95% purity threshold), while structural validation requires complementary techniques:

- X-ray crystallography : Resolve the crystal lattice (monoclinic system, space group P21/c, with unit cell parameters a = 6.4916 Å, b = 12.8242 Å, c = 16.7122 Å, β = 96.258°) to confirm stereochemistry .

- Spectroscopy : Compare experimental and NMR shifts with computational predictions (e.g., DFT calculations).

Q. How does the solubility profile of this compound influence solvent selection for reactivity studies?

- Methodological Answer : The compound’s solubility is influenced by its hydroxy and aldehyde functional groups. Preliminary testing in polar aprotic solvents (e.g., DMSO, DMF) is recommended due to limited aqueous solubility (~8.45 mg/mL in water at 25°C, extrapolated from structurally similar benzaldehyde derivatives). For kinetic studies, use ethanol or acetonitrile, which balance solubility and reactivity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow OSHA and ACS guidelines for aldehydes and phenolic compounds:

- Use fume hoods to mitigate inhalation risks.

- Wear nitrile gloves and goggles to prevent dermal/ocular exposure.

- Store in amber glass vials at 4°C under inert gas (N or Ar) to prevent oxidation .

Advanced Research Questions

Q. How can contradictions between spectroscopic and crystallographic data for this compound be resolved?

- Methodological Answer : Discrepancies (e.g., bond length variations in NMR vs. X-ray data) require multi-technique validation:

- Dynamic NMR : Assess rotational barriers of the benzodioxole ring to explain conformational flexibility.

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion ([M+H] at m/z 167.07) to rule out impurities.

- Computational modeling : Optimize geometry using Gaussian09 at the B3LYP/6-311++G(d,p) level to compare theoretical and experimental bond angles (e.g., C–O–C = 106.96°) .

Q. What computational strategies are effective in predicting the compound’s reactivity in nucleophilic addition reactions?

- Methodological Answer :

- Frontier Molecular Orbital (FMO) analysis : Calculate HOMO-LUMO gaps to identify reactive sites (e.g., aldehyde carbon as electrophilic center).

- Transition state modeling : Use QM/MM methods in software like GAMESS to simulate reaction pathways (e.g., aldol condensation).

- Solvent effects : Apply the SMD continuum model to account for solvation energy in DMSO or ethanol .

Q. How does environmental pH affect the stability of this compound during long-term storage?

- Methodological Answer : Conduct accelerated degradation studies:

- Forced degradation : Expose the compound to buffers (pH 3–9) at 40°C for 30 days. Monitor aldehyde oxidation to carboxylic acid via FTIR (loss of C=O stretch at 1700 cm) and HPLC retention time shifts.

- Arrhenius modeling : Predict shelf life by extrapolating degradation rates to ambient conditions .

Q. What mechanistic insights explain the compound’s bioactivity in pharmacological assays?

- Methodological Answer : Use in vitro and in silico approaches:

- Enzyme inhibition assays : Test against COX-2 or CYP450 isoforms (IC determination) using fluorogenic substrates.

- Molecular docking : Dock the compound into protein active sites (e.g., PDB ID 1CX2) with AutoDock Vina to identify key interactions (e.g., hydrogen bonding with Ser530).

- Metabolite profiling : Use LC-MS/MS to identify phase I/II metabolites in hepatocyte models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.